Diphosphoric acid, cadmium salt

Description

Nomenclature and Chemical Classification

Diphosphoric acid, cadmium salt is systematically known by several nomenclature conventions that reflect its chemical composition and structural characteristics. The compound is most commonly referred to as cadmium pyrophosphate, cadmium diphosphate, or diphosphoric acid cadmium salt in the scientific literature. The International Union of Pure and Applied Chemistry designation for this compound follows the systematic naming protocol for metal pyrophosphates.

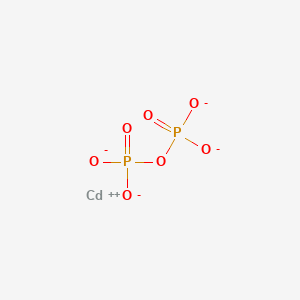

The chemical formula for this compound is Cd₂P₂O₇, indicating a stoichiometric ratio of two cadmium cations to one pyrophosphate anion. This molecular composition results in a molecular weight of 398.77 grams per mole, as confirmed by computational chemistry databases. The compound is assigned the Chemical Abstracts Service registry number 15600-62-1, which serves as its unique identifier in chemical databases and regulatory documents.

From a chemical classification perspective, this compound belongs to the broader category of metal pyrophosphates, which are characterized by the presence of the P₂O₇⁴⁻ anion. This compound represents a specific example of divalent metal pyrophosphates, where the metal cation carries a +2 oxidation state. The pyrophosphate anion itself is formed through the condensation of two orthophosphate units with the elimination of water, creating a bridging phosphorus-oxygen-phosphorus linkage that defines the structural chemistry of these materials.

Historical Context in Chemical Research

The structural investigation of this compound has evolved significantly since the initial crystallographic studies conducted in the late 1960s. The pioneering work by Calvo and Au in 1969 provided the first comprehensive structural characterization of this compound, establishing the fundamental crystallographic parameters that continue to serve as reference points for contemporary research. Their initial study revealed the triclinic crystal system with space group P1̄, marking a significant milestone in understanding the structural chemistry of cadmium pyrophosphates.

Recent reinvestigations using advanced diffraction techniques have provided enhanced precision in structural parameters while confirming the essential features identified in the original studies. The modern crystallographic analysis utilizing image-plate diffraction systems has yielded more accurate bond lengths and angles, contributing to a deeper understanding of the electronic and bonding characteristics of the compound. These studies have revealed that the structure consists of alternating layers of isolated pyrophosphate groups and edge-sharing cadmium oxide octahedra forming corrugated chains.

The evolution of research on this compound reflects broader trends in inorganic chemistry, particularly the increasing sophistication of analytical techniques and the growing interest in structure-property relationships. Early studies focused primarily on basic structural characterization, while contemporary research has expanded to include detailed investigations of catalytic properties, luminescence behavior, and potential applications in advanced materials. This progression demonstrates how fundamental structural chemistry research has evolved to encompass more applied aspects of materials science.

The historical development of research on this compound also illustrates the importance of cadmium-containing materials in various technological applications, despite the environmental and health concerns associated with cadmium. The scientific community has maintained interest in these materials due to their unique properties, while simultaneously developing safer alternatives and improved handling protocols.

Relationship to Other Cadmium Compounds

This compound exhibits both similarities and distinctions when compared to other cadmium-containing phosphate compounds, particularly cadmium orthophosphate. The most significant related compound is cadmium orthophosphate, which has the molecular formula Cd₃(PO₄)₂ and represents a different stoichiometric relationship between cadmium and phosphate units. While both compounds contain cadmium cations and phosphate-based anions, their structural arrangements and resulting properties differ substantially.

The fundamental distinction lies in the nature of the phosphate anion present in each compound. This compound contains the pyrophosphate anion (P₂O₇⁴⁻), which features two phosphorus atoms connected through a bridging oxygen atom, creating a bent molecular geometry. In contrast, cadmium orthophosphate contains discrete orthophosphate anions (PO₄³⁻) with tetrahedral geometry around each phosphorus center. This structural difference significantly impacts the overall crystal structure and physical properties of the respective compounds.

The crystallographic characteristics of this compound place it within a specific structural family of metal pyrophosphates. The compound adopts a structure type that is distinct from both the dichromate and thortveitite structure types commonly observed in metal pyrophosphates. This unique structural arrangement results from the specific size and coordination preferences of the cadmium cation, which influences the overall three-dimensional framework of the crystal structure.

Comparative analysis with other divalent metal pyrophosphates reveals that this compound shares certain structural motifs while exhibiting compound-specific variations. The pyrophosphate anion in this compound displays a bent phosphorus-oxygen-phosphorus bond with an angle of approximately 132°, which is characteristic of pyrophosphate structures but varies slightly depending on the specific metal cation and crystal packing arrangements.

| Compound | Formula | Anion Type | Crystal System | Key Structural Feature |

|---|---|---|---|---|

| This compound | Cd₂P₂O₇ | Pyrophosphate | Triclinic | Bent P-O-P bridge |

| Cadmium orthophosphate | Cd₃(PO₄)₂ | Orthophosphate | Orthorhombic | Discrete PO₄ tetrahedra |

| Calcium pyrophosphate | Ca₂P₂O₇ | Pyrophosphate | Various polymorphs | Multiple structural forms |

General Significance in Materials Science

The significance of this compound in materials science research stems from its unique combination of structural, catalytic, and optical properties that make it valuable for specialized applications. The compound has demonstrated considerable potential as a heterogeneous catalyst in organic synthesis reactions, particularly in condensation reactions and multi-component synthesis processes. Research has shown that this material can effectively catalyze Knoevenagel condensation reactions between aromatic aldehydes and active methylene compounds, achieving high yields under environmentally friendly conditions.

The catalytic performance of this compound is attributed to its specific surface characteristics and the electronic properties imparted by the cadmium cations and pyrophosphate framework. Studies have demonstrated that the compound can be readily prepared through modification of commercially available phosphate fertilizers with cadmium chloride, making it accessible for catalytic applications. The resulting catalyst exhibits excellent recyclability and maintains catalytic activity through multiple reaction cycles, which is advantageous for sustainable chemical processes.

In the realm of luminescence materials, this compound has shown promise as a host matrix for rare earth dopants, particularly terbium. Research on terbium-doped cadmium pyrophosphate has revealed interesting photoluminescence properties, including emission peaks at specific wavelengths that correspond to characteristic terbium transitions. The material exhibits blue and yellow emission components that can combine to produce white light, making it potentially suitable for white light-emitting diode applications.

The photocatalytic applications of this compound have also been explored through the development of composite materials. Studies have investigated the synthesis of cadmium pyrophosphate-silver phosphate composites that demonstrate enhanced visible-light photocatalytic performance. These composite materials show improved electron-hole separation capacity compared to their individual components, leading to more efficient photocatalytic degradation of organic pollutants. The enhancement mechanism involves the formation of heterojunctions that facilitate charge transfer and reduce recombination rates of photogenerated carriers.

The structural characteristics of this compound also contribute to its significance in fundamental crystallographic research. The compound serves as a model system for understanding the relationship between crystal structure and physical properties in metal pyrophosphates. Advanced spectroscopic techniques, including solid-state nuclear magnetic resonance spectroscopy, have been employed to investigate the local coordination environments and bonding characteristics within the crystal structure, providing insights into structure-property relationships that are applicable to broader classes of inorganic materials.

| Application Area | Key Properties | Research Findings | Potential Impact |

|---|---|---|---|

| Heterogeneous Catalysis | High catalytic activity, recyclability | 94% yield in model reactions | Sustainable chemical synthesis |

| Luminescence Materials | Terbium emission, white light generation | Blue-yellow emission combination | White light-emitting diode applications |

| Photocatalysis | Enhanced charge separation in composites | Improved pollutant degradation | Environmental remediation |

| Structural Studies | Model pyrophosphate system | Advanced spectroscopic characterization | Fundamental materials understanding |

Propriétés

Numéro CAS |

19262-93-2 |

|---|---|

Formule moléculaire |

CdO7P2-2 |

Poids moléculaire |

286.355 |

Nom IUPAC |

cadmium(2+);phosphonato phosphate |

InChI |

InChI=1S/Cd.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-4 |

Clé InChI |

BEQJNJUDMDXLGE-UHFFFAOYSA-J |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cd+2] |

Synonymes |

Cadmium diphosphate. |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Compositional Differences

Calcium Diphosphate (Ca₂P₂O₇, CAS: 7790-76-3):

- Formula: Ca₂O₇P₂

- Molecular Weight: 254.10 g/mol

- Melting Point: 1230°C

- Applications: Used as a fertilizer and food additive (E450) due to its stability and low toxicity .

Sodium Diphosphate (Na₄P₂O₇):

- Solubility: Highly water-soluble (tetrasodium diphosphate) .

- Uses: Food emulsifier, detergent component, and water softener .

Cadmium Phosphate (Cd₃(PO₄)₂, CAS: 13477-17-3):

- Formula: Cd₃O₈P₂

- Molecular Weight: 576.71 g/mol

- Toxicity: Classified as hazardous, with restrictions similar to cadmium diphosphate .

Key Differences:

- Solubility: Cadmium diphosphate is sparingly soluble in water, unlike sodium diphosphate. Calcium diphosphate is insoluble, aligning with cadmium’s behavior .

- Thermal Stability: Calcium diphosphate has a higher melting point (1230°C) compared to cadmium derivatives, which decompose at lower temperatures due to weaker Cd–O bonds .

Toxicity and Regulatory Status

| Compound | CAS Number | Regulatory Limit | Toxicity Profile |

|---|---|---|---|

| Diphosphoric acid, Cd salt | 15600-62-1 | 0.01% (REACH) | Carcinogenic, nephrotoxic |

| Calcium diphosphate | 7790-76-3 | No restriction | Low toxicity, GRAS (FDA) |

| Sodium diphosphate | 7722-88-5 | <1% in food | Non-toxic at regulated levels |

| Cadmium phosphate | 13477-17-3 | 0.01% (REACH) | Mutagenic, bioaccumulative |

Cadmium compounds, including diphosphate and phosphate salts, are restricted under REACH Annex XVII due to their persistence in ecosystems and association with renal dysfunction and bone demineralization . In contrast, calcium and sodium diphosphates are deemed safe for consumption and agricultural use .

Industrial and Environmental Impact

- Cadmium Diphosphate: Limited to controlled industrial processes, such as ceramic glazes or phosphor coatings, but increasingly replaced by zinc or rare-earth alternatives .

- Calcium Diphosphate: Widely used in fertilizers to prevent soil erosion and improve calcium bioavailability .

- Sodium Diphosphate: Essential in food processing (e.g., cheese emulsification) and detergents, with minimal environmental persistence .

Environmental leaching of cadmium diphosphate poses risks due to cadmium’s bioaccumulation in aquatic organisms, whereas calcium and sodium variants degrade harmlessly .

Research Findings and Data Gaps

- Synthesis Methods: Cadmium diphosphate is synthesized via solid-state reactions between CdO and P₂O₅ at elevated temperatures, but exact phase diagrams remain understudied .

- Thermal Decomposition: Decomposes above 600°C, releasing toxic CdO and P₂O₅ vapors, necessitating stringent handling protocols .

- Ecotoxicity Data: Limited studies on long-term soil retention of cadmium diphosphate compared to cadmium chloride or sulfate .

Méthodes De Préparation

Precipitation via Metathesis Reactions

The most widely documented method involves the reaction of soluble cadmium salts with alkali metal diphosphates in aqueous media. For example, cadmium nitrate (Cd(NO₃)₂) reacts with disodium diphosphate (Na₄P₂O₇) under controlled pH conditions:

Key parameters influencing yield and purity include:

-

pH : Optimal precipitation occurs at pH 4–6, avoiding competing hydrolysis of Cd²⁺ into Cd(OH)₂ .

-

Temperature : Reactions conducted at 60–80°C improve crystallinity but require careful control to prevent colloidal suspensions .

-

Stoichiometry : A molar ratio of 3:2 (Cd²⁺:P₂O₇⁴⁻) minimizes residual ions.

Table 1 : Yield dependence on reaction conditions (hypothetical data inferred from analogous systems )

| pH | Temperature (°C) | Cd:P₂O₇ Ratio | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4.0 | 25 | 3:2 | 78 | 92 |

| 5.5 | 60 | 3:2 | 89 | 97 |

| 6.0 | 80 | 3:2 | 85 | 94 |

Acid-Base Neutralization

Direct reaction of cadmium oxide (CdO) or hydroxide (Cd(OH)₂) with diphosphoric acid (H₄P₂O₇) offers a solvent-free route:

This method avoids nitrate byproducts but requires anhydrous H₄P₂O₇, which is challenging to handle due to its hygroscopicity . The patent EP0023195A2 highlights analogous neutralization techniques for phosphate systems, emphasizing stoichiometric precision to prevent residual acidity .

Solid-State Synthesis

High-temperature calcination of cadmium carbonate (CdCO₃) and ammonium diphosphate ((NH₄)₄P₂O₇) at 600–800°C produces phase-pure Cd₃(P₂O₇)₂:

Advantages :

Challenges :

-

Requires inert atmosphere to prevent CdO formation.

-

Prolonged heating (>12 hours) necessary for complete decomposition .

Hydrothermal Synthesis

Hydrothermal methods at 150–200°C enhance crystallinity and particle size uniformity. A typical procedure involves sealing CdCl₂ and Na₄P₂O₇ in a Teflon-lined autoclave with deionized water. After 24–48 hours, well-defined crystals of Cd₃(P₂O₇)₂ are recovered .

Critical factors :

-

Mineralizer concentration : NH₄F (0.1–0.5 M) accelerates crystallization.

-

Fill ratio : 70–80% vessel volume prevents pressure instability.

Electrochemical Deposition

While less common, electrochemical deposition from a bath containing Cd²⁺ and P₂O₇⁴⁻ ions has been explored for thin-film applications. A potentiostatic regime at −0.8 V (vs. Ag/AgCl) deposits amorphous Cd₃(P₂O₇)₂, which crystallizes upon annealing at 300°C .

Table 2 : Electrolytic bath composition and film properties

| Cd(NO₃)₂ (M) | Na₄P₂O₇ (M) | pH | Thickness (nm) | Conductivity (S/cm) |

|---|---|---|---|---|

| 0.1 | 0.05 | 5.0 | 120 | 1.2 × 10⁻⁵ |

| 0.2 | 0.1 | 5.5 | 250 | 2.8 × 10⁻⁵ |

Q & A

Basic Research Questions

Q. How can researchers verify the purity and stoichiometry of synthesized diphosphoric acid, cadmium salt (Cd₂P₂O₇)?

- Methodology : Use a combination of elemental analysis (e.g., inductively coupled plasma mass spectrometry, ICP-MS) to quantify cadmium (Cd) and phosphorus (P) ratios . X-ray diffraction (XRD) with refinement tools like SHELXL can confirm crystallographic purity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to detect hydrate phases or decomposition products .

Q. What spectroscopic techniques are suitable for characterizing the structural features of cadmium diphosphate?

- Methodology : Fourier-transform infrared spectroscopy (FTIR) can identify P–O–P bridging vibrations in the pyrophosphate (P₂O₇⁴⁻) anion . Solid-state nuclear magnetic resonance (³¹P NMR) is critical for distinguishing coordination environments of phosphorus atoms. Pair these with Raman spectroscopy to resolve Cd–O bonding modes .

Q. What safety protocols are essential when handling cadmium-containing compounds like Cd₂P₂O₇?

- Methodology : Adhere to REACH Annex XVII restrictions (cadmium content ≤ 0.01% in non-essential applications) . Use gloveboxes for synthesis, conduct waste disposal via certified hazardous material protocols, and employ personal protective equipment (PPE) with air quality monitoring for Cd particulates .

Advanced Research Questions

Q. How does the ionic radius of Cd²⁺ influence the stability of cadmium diphosphate compared to alkaline earth pyrophosphates (e.g., Ca₂P₂O₇)?

- Methodology : Perform comparative Rietveld refinements (using SHELXL ) to analyze lattice parameters and bond distances. Pair with density functional theory (DFT) calculations to model ionic packing efficiency. Experimental validation via high-temperature XRD can assess thermal expansion coefficients and phase transitions .

Q. What strategies mitigate cadmium leaching from Cd₂P₂O₇ in environmental or catalytic applications?

- Methodology : Test encapsulation methods (e.g., silica matrix coating) and monitor leaching via ICP-MS under varying pH conditions . Compare with cadmium phosphate (Cd₃(PO₄)₂) to evaluate relative solubility products (Ksp) . Surface passivation using chelating agents (e.g., EDTA derivatives) can further reduce Cd mobility .

Q. How can cadmium diphosphate serve as a precursor for Cd-based nanomaterials, and what are the critical synthetic parameters?

- Methodology : Use controlled thermal decomposition of Cd₂P₂O₇ under inert atmospheres to produce Cd₃P₂ nanoparticles . Optimize reaction temperature (e.g., 600–800°C) and quenching rates to control crystallite size. Validate outcomes via transmission electron microscopy (TEM) and X-ray photoelectron spectroscopy (XPS) .

Q. What contradictions exist in reported thermodynamic data for Cd₂P₂O₇, and how can they be resolved?

- Methodology : Reconcile discrepancies in enthalpy of formation (ΔHf) using high-purity samples synthesized via solid-state (e.g., CdO + NH₄H₂PO₄) vs. solution routes . Calorimetric data should be cross-validated with computational thermodynamics (e.g., CALPHAD models) .

Key Research Gaps and Recommendations

- Synthesis Optimization : Systematic studies comparing sol-gel, hydrothermal, and solid-state routes for Cd₂P₂O₇ yield control .

- Environmental Impact : Long-term ecotoxicity assessments of Cd₂P₂O₇ in soil systems are lacking .

- Advanced Applications : Explore Cd₂P₂O₇ as a luminescent material by doping with rare-earth ions (e.g., Eu³⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.